molecular formula C22H19N3OS B2953350 2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 897459-11-9

2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2953350
CAS No.: 897459-11-9
M. Wt: 373.47
InChI Key: FOMUIPVMFGKOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one features a hybrid heterocyclic scaffold comprising an imidazo[2,1-b][1,3]thiazole ring fused to a phenyl group at position 4. This core is linked via an ethanone bridge to a 1,2,3,4-tetrahydroquinoline moiety, a partially saturated bicyclic system.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c26-21(24-12-6-10-17-9-4-5-11-20(17)24)13-18-15-27-22-23-19(14-25(18)22)16-7-2-1-3-8-16/h1-5,7-9,11,14-15H,6,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMUIPVMFGKOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Ring: This step involves the cyclization of a thioamide with an α-haloketone in the presence of a base, such as potassium carbonate, to form the imidazo[2,1-b][1,3]thiazole core.

    Phenyl Substitution: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the imidazo[2,1-b][1,3]thiazole intermediate.

    Coupling with Tetrahydroquinoline: The final step involves the coupling of the phenylimidazo[2,1-b][1,3]thiazole intermediate with tetrahydroquinoline through an ethanone linker, typically using a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Phenyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby affecting the downstream signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights compounds such as ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) and 4-methyl-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-5-(phenyldiazenyl)thiazole (12a) . These share key features with the target compound, including heterocyclic cores, phenyl substituents, and hydrazone linkages. Below is a detailed structural and synthetic comparison:

Key Structural Differences and Implications

Heterocyclic Core: The target compound’s imidazothiazole core differs from the thiadiazole (9b) and thiazole (12a) systems.

Substituent Effects: The 1,2,3,4-tetrahydroquinoline group in the target compound introduces partial saturation, which may enhance solubility and membrane permeability compared to the fully aromatic phenyl groups in 9b and 12a. This feature is critical for CNS penetration in drug design.

Functional Groups: The ethanone bridge in the target compound provides conformational rigidity, whereas 9b’s ester group and 12a’s diazenyl moiety introduce polarity or redox activity, respectively.

Research Findings and Limitations

  • Structural Insights: The tetrahydroquinoline moiety distinguishes the target compound from phenyl/triazole analogs, offering a unique pharmacophore for selectivity studies.
  • Data Gaps: No direct biological or physicochemical data (e.g., melting points, solubility) are available for the target compound. Inferences rely on structural analogs.

Biological Activity

The compound 2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one represents a novel class of heterocyclic compounds that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.

Chemical Structure

The molecular formula of the compound is C18H18N4SC_{18}H_{18}N_4S, with a molecular weight of 342.43 g/mol. The structure contains an imidazo[2,1-b]thiazole moiety linked to a tetrahydroquinoline derivative, which is critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing imidazo[2,1-b]thiazole and tetrahydroquinoline structures exhibit a range of biological activities including:

  • Antitumor Activity : Several studies have demonstrated that derivatives of imidazo[2,1-b]thiazole possess significant antiproliferative effects against various cancer cell lines.
  • Antimicrobial Properties : Compounds with similar scaffolds have shown efficacy against bacterial strains and biofilm formation.
  • Carbonic Anhydrase Inhibition : Some derivatives have been tested for their ability to inhibit carbonic anhydrases (CAs), which are important in various physiological processes.

Antitumor Activity

A study evaluated the antiproliferative effects of imidazo[2,1-b]thiazole derivatives against human cancer cell lines. The results indicated:

CompoundCell LineIC50 (µM)
9aHeLa4.2
9bCEM1.4
9cL12103.0

These findings suggest that the compound exhibits potent cytotoxicity against various cancer types, particularly in submicromolar concentrations .

Antimicrobial Activity

The compound's potential as an antimicrobial agent was assessed through various assays. The results indicated moderate to strong activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus cereus14

These results highlight the compound's ability to inhibit bacterial growth effectively .

Carbonic Anhydrase Inhibition

The compound was also tested for its inhibitory effects on different isoforms of carbonic anhydrase (CA). The findings revealed selective inhibition of hCA II with inhibition constants ranging from 57.7 to 98.2 µM:

IsoformInhibition Constant (Ki µM)
hCA I>100
hCA II57.7 - 98.2
hCA IX>100
hCA XII>100

This selectivity suggests potential therapeutic applications in conditions where hCA II is implicated .

Case Studies

In a notable case study exploring the anticancer properties of related compounds, researchers synthesized a series of imidazo[2,1-b]thiazole derivatives and evaluated their effects on pancreatic ductal adenocarcinoma cells. The study found that certain derivatives significantly inhibited cell proliferation and induced apoptosis .

Q & A

Q. What are the key synthetic routes for preparing this compound, and what reaction conditions are critical for its formation?

The compound can be synthesized via multi-step protocols involving cyclocondensation and heterocyclic ring formation. For example:

  • Cyclocondensation : Reacting intermediates like aryl glyoxals with amines under catalyst-free conditions in ethanol yields imidazo-thiazole cores (as seen in analogous syntheses) .
  • Heterocyclic coupling : Intermediate 1,2,3,4-tetrahydroquinoline derivatives can be functionalized using thiocarbohydrazide or chloroacetic acid in alkaline media to introduce thiazole or imidazole moieties .
  • Critical conditions include solvent choice (ethanol or acetic acid), temperature control (reflux for 4–6 hours), and stoichiometric ratios of reagents to minimize side products .

Q. Which spectroscopic methods are essential for structural confirmation?

  • IR spectroscopy : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches .
  • ¹H/¹³C NMR : Resolves substituent environments (e.g., tetrahydroquinoline protons at δ 1.5–3.0 ppm, imidazo-thiazole aromatic protons at δ 7.0–8.5 ppm) .
  • Mass spectrometry : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. What are the basic physicochemical properties of this compound?

  • Hydrogen bond donors/acceptors : 2 donors and 6 acceptors (calculated from structural analogs) .
  • LogP : Estimated ~1.8 (hydrophobic parameter) .
  • Topological polar surface area (TPSA) : ~102 Ų, suggesting moderate solubility in polar solvents .

Advanced Research Questions

Q. How can reaction variables (solvent, catalyst, temperature) be optimized to improve synthetic yield?

  • Solvent screening : Polar aprotic solvents (e.g., PEG-400) enhance cyclization efficiency compared to ethanol .
  • Catalyst selection : Bleaching Earth Clay (pH 12.5) improves heterocyclic coupling yields in multi-component reactions .
  • Temperature gradients : Controlled heating (70–80°C) minimizes decomposition, as demonstrated in thiadiazole syntheses .

Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be analyzed?

  • Comparative analysis : Cross-reference with analogous compounds (e.g., tetrahydroquinoline derivatives in ) to identify positional isomerism or tautomeric forms.
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or NOE experiments to confirm spatial arrangements .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values for candidate structures .

Q. What strategies are effective for evaluating biological activity and establishing structure-activity relationships (SAR)?

  • In vitro assays : Screen against bacterial/fungal strains (e.g., Mycobacterium tuberculosis) using microdilution methods, as applied to related thiazole-quinazolinones .
  • SAR parameters : Vary substituents on the phenylimidazo-thiazole or tetrahydroquinoline moieties and correlate with bioactivity data .
  • Docking studies : Use software like AutoDock to predict binding to targets (e.g., bacterial enzymes) based on pharmacophore models .

Q. How can computational methods predict pharmacokinetic properties and target interactions?

  • ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • Molecular dynamics simulations : Analyze stability of ligand-target complexes (e.g., with bacterial dihydrofolate reductase) over 100-ns trajectories .
  • Quantum mechanical calculations : Map electrostatic potentials to identify nucleophilic/electrophilic regions influencing reactivity .

Q. What purification techniques resolve synthetic byproducts, and how are they characterized?

  • Chromatography : Use silica gel TLC (hexane:ethyl acetate gradients) or HPLC (C18 column, acetonitrile/water) to isolate isomers .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .
  • LC-MS/MS : Detect trace impurities (<0.1%) and assign structures via fragmentation patterns .

Methodological Notes

  • Synthetic reproducibility : Document reaction parameters (e.g., moisture sensitivity of intermediates) to ensure consistency .
  • Data validation : Cross-check spectral data with published analogs (e.g., imidazo-thiazoles in ).
  • Ethical reporting : Disclose failed experiments (e.g., low yields under acidic conditions) to guide future optimizations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.